molecular formula C10H13ClS B7995287 4-Chloro-3,5-dimethylphenyl ethyl sulfide

4-Chloro-3,5-dimethylphenyl ethyl sulfide

Cat. No.: B7995287
M. Wt: 200.73 g/mol
InChI Key: FHOHPPXSNQDFDT-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl ethyl sulfide is an organic compound characterized by the presence of a chloro group, two methyl groups, and an ethyl sulfide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenyl ethyl sulfide typically involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate ethyl sulfide reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include dichloromethane and toluene, which help in dissolving the reactants and controlling the reaction temperature.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl ethyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl ethyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the ethyl sulfide group.

    3,5-Dimethylphenyl ethyl sulfide: Similar structure but without the chloro group.

Uniqueness

4-Chloro-3,5-dimethylphenyl ethyl sulfide is unique due to the presence of both the chloro and ethyl sulfide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and the study of its biological activity.

Properties

IUPAC Name

2-chloro-5-ethylsulfanyl-1,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClS/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOHPPXSNQDFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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